Home > Products > Screening Compounds P132187 > 1,4-Dihydroindeno[1,2-c]-pyrazole
1,4-Dihydroindeno[1,2-c]-pyrazole -

1,4-Dihydroindeno[1,2-c]-pyrazole

Catalog Number: EVT-10971747
CAS Number:
Molecular Formula: C22H19Cl3N4O
Molecular Weight: 461.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,4-Dihydroindeno[1,2-c]pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fused bicyclic structure that includes both an indene and a pyrazole moiety. Its unique structure allows for various modifications, leading to a diverse range of derivatives with potential applications in pharmacology.

Source and Classification

1,4-Dihydroindeno[1,2-c]pyrazole can be classified under the category of tricyclic pyrazoles. Its derivatives have been synthesized and studied for their biological properties, particularly in the context of cannabinoid receptor modulation and anticancer activities. The synthesis of this compound often involves classical organic reactions, including cyclocondensation and acylation techniques.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1,4-dihydroindeno[1,2-c]pyrazole typically involves several key steps:

  1. Claisen–Schmidt Condensation: This initial step combines an appropriate indene derivative with an aldehyde to form a chalcone intermediate.
  2. Cyclization: The chalcone undergoes cyclocondensation with hydrazine derivatives under acidic conditions (often using acetic acid) to form the pyrazole ring.
  3. Microwave-Assisted Techniques: Recent advancements have introduced microwave-assisted synthesis methods that enhance reaction rates and yields, allowing for rapid formation of the desired compound.

For instance, one study described the synthesis of 6-chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazoles using microwave-assisted cyclocondensation of arylhydrazine hydrochloride with indene derivatives in ethanol .

Chemical Reactions Analysis

Reactions and Technical Details

1,4-Dihydroindeno[1,2-c]pyrazole can participate in various chemical reactions due to its functional groups:

  • Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitutions.
  • Acylation: The compound can be acylated to introduce additional functional groups that may enhance biological activity.
  • Hydrolysis: Certain derivatives undergo hydrolysis to yield carboxylic acids or other functionalized products.

Recent studies have highlighted the biological evaluation of these compounds as selective ligands for cannabinoid receptors CB1 and CB2, showcasing their potential therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for 1,4-dihydroindeno[1,2-c]pyrazole derivatives often involves their interaction with cannabinoid receptors. These compounds can act as agonists or antagonists depending on their structural modifications:

  • Agonism at Cannabinoid Receptors: Certain derivatives have shown high affinity for CB2 receptors, influencing pathways related to pain modulation and inflammation.
  • Selectivity: Structural variations can lead to significant differences in receptor selectivity; for example, some compounds exhibit nanomolar affinity specifically for CB2 over CB1 receptors .

In vitro assays have demonstrated that these compounds can modulate signaling pathways involved in cellular proliferation and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on substituents; electron-withdrawing groups may enhance stability against hydrolysis.
  • Reactivity: The presence of nitrogen atoms increases reactivity towards electrophiles.

Analytical techniques such as High-Resolution Mass Spectrometry (HRMS) have been employed to confirm the molecular weight and purity of synthesized compounds .

Applications

Scientific Uses

The applications of 1,4-dihydroindeno[1,2-c]pyrazole extend across several scientific fields:

  • Pharmacology: As potential therapeutic agents targeting cannabinoid receptors for pain relief or anti-inflammatory effects.
  • Anticancer Research: Some derivatives are being investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
  • Synthetic Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Historical Development and Structural Evolution as a Privileged Scaffold

Initial Discovery and Early Synthetic Approaches to the Indenopyrazole Core

The chemical foundation of 1,4-dihydroindeno[1,2-c]pyrazole emerged from classical heterocyclic chemistry methodologies, primarily adapting the well-established Knorr pyrazole synthesis. Early synthetic routes relied on the cyclocondensation of 1-indanone derivatives with hydrazine precursors. A representative approach involved reacting 1-indanone with diethyl oxalate under basic conditions (sodium ethoxide) to form intermediate 1,3-diketoesters 3. These diketoesters, existing predominantly in their enolized form (3′), subsequently underwent cyclization with substituted hydrazines in ethanol under reflux conditions to yield the tricyclic 1,4-dihydroindeno[1,2-c]pyrazole core (4) [2] [5]. This route provided access to the fundamental scaffold but often faced challenges related to regioselectivity and moderate yields, particularly with unsymmetrical hydrazines.

Further refinements focused on improving efficiency and regiocontrol. Modifications included employing diverse catalysts (e.g., copper triflate with ionic liquids like [bmim]PF₆) and optimizing reaction conditions (solvent, temperature) [5]. The core structure’s rigidity and planar nature were recognized early as advantageous for probing biological interactions, stimulating investigation into its pharmacophoric potential beyond simple heterocyclic chemistry. Table 1 summarizes key early synthetic approaches.

Table 1: Early Synthetic Approaches to the 1,4-Dihydroindeno[1,2-c]pyrazole Core

Starting MaterialsReagents/ConditionsKey IntermediateFinal ProductKey Features
1-Indanone + Diethyl oxalateNaOEt, EtOH, then R-NHNH₂, Δ, EtOH1,3-Diketoester 31-Aryl-1,4-dihydroindeno[1,2-c]pyrazole-7-carboxylate 4Classic route; regioselectivity issues possible
1-Indanone derivativesSubstituted hydrazines, various catalysts (e.g., nano-ZnO, Cu(OTf)₂/[bmim]PF₆)VariedSubstituted 1,4-dihydroindeno[1,2-c]pyrazolesImproved yields/selectivity; catalyst-dependent

Conceptualization as a Rigidified Bicyclic Pyrazole Derivative

The 1,4-dihydroindeno[1,2-c]pyrazole system (1) was rationally conceptualized as a conformationally restricted analogue of simpler, more flexible pyrazole-based pharmacophores. Its structure comprises a pyrazole ring fused to an indane system, resulting in a rigid, planar tricyclic architecture. This fusion locks rotational freedom around key bonds present in simpler diarylpyrazoles (e.g., the prototypical cannabinoid receptor antagonist SR141716A/Rimonabant). Computational and crystallographic analyses confirmed its near-planar geometry, which enforces precise spatial orientation of substituents attached to the N1, C3, and the fused phenyl ring [2].

This rigidification strategy was predicated on the hypothesis that constraining a ligand’s bioactive conformation would enhance binding affinity and selectivity by reducing the entropic penalty associated with binding flexible molecules to their protein targets. The bicyclic indeno[1,2-c]pyrazole effectively positions substituents at positions equivalent to the ortho- and meta-positions of one aromatic ring and the N1-position of the pyrazole in flexible diarylpyrazole counterparts, creating a distinct spatial presentation of pharmacophoric elements [2] [5].

Emergence of 1,4-Dihydroindeno[1,2-c]pyrazole in Cannabinoid Receptor Pharmacology

The scaffold’s significant entrance into medicinal chemistry occurred through its application as a rigid cannabinoid receptor probe. Researchers designed 1,4-dihydroindeno[1,2-c]pyrazole carboxamides (1a, 1b) as conformationally constrained mimics of SR141716A to elucidate the binding requirements for the central (CB₁) and peripheral (CB₂) cannabinoid receptors. Binding studies revealed a dramatic and unexpected shift in pharmacological profile compared to the flexible lead [2].

While compounds like SR141716A exhibited high affinity for CB₁, constrained analogues like 1a displayed remarkable selectivity for the CB₂ receptor (Ki CB₂ ~ 1-5 nM), often with >1000-fold selectivity over CB₁. This profound selectivity was attributed to the unique three-dimensional presentation of the pharmacophore enforced by the rigid scaffold, which better complemented the ligand-binding pocket of CB₂ than CB₁. Structure-activity relationship (SAR) studies established that N1-linked piperidinyl carboxamide substituents were critical for high CB₂ affinity and selectivity within this series [2]. Table 2 highlights key findings from this cannabinoid research phase.

Table 2: 1,4-Dihydroindeno[1,2-c]pyrazoles in Cannabinoid Receptor Pharmacology

CompoundR Group (N1-Substituent)CB₁ Ki (nM)CB₂ Ki (nM)CB₂ Selectivity (CB₁/CB₂)Key Finding
SR141716APiperidinyl (Flexible)~1>1000<0.001Reference CB₁ antagonist
1aPiperidinyl carboxamide~6000~1~6000Highly selective CB₂ ligand
1bModified piperidinyl carboxamide~2000~5~400Confirmed importance of carboxamide for CB₂ affinity

Progressive Diversification into Kinase Inhibition and Antiproliferative Applications

The success of the 1,4-dihydroindeno[1,2-c]pyrazole core in cannabinoid pharmacology spurred its investigation in other therapeutic areas, particularly oncology, where it emerged as a potent kinase inhibitory scaffold. High-throughput screening (HTS) campaigns identified derivatives bearing this core as hits against Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and an attractive cancer target. Subsequent hit-to-lead optimization, guided by X-ray co-crystallography, yielded compounds like 21, 41, and 43 with exceptional CHK1 inhibitory potency (<10 nM) and significant selectivity over related kinases [1].

Crystallographic studies revealed that different sub-series (e.g., 21 vs 41) adopted distinct hydrogen-bonding patterns within the CHK1 ATP-binding pocket, particularly within the specificity pocket, explaining the high potency and enabling structure-based design. Functionally, compounds 41 and 43 potentiated the cytotoxicity of DNA-damaging agents (doxorubicin, camptothecin) in cell proliferation assays (MTS, soft agar) and abrogated the G2/M cell cycle checkpoint in a mechanism-based FACS assay, validating CHK1 inhibition as a strategy for chemosensitization [1].

Concurrently, research diverged into targeting tubulin polymerization. Strategic modifications at the C7 position of the indenopyrazole core led to compounds like 6a and 6n. These derivatives exhibited low nanomolar antiproliferative activity against diverse cancer cell lines (HepG2, HeLa, PC3, MCF-7). 6a was confirmed as a potent inhibitor of tubulin polymerization, binding at the colchicine site, disrupting microtubule dynamics in A549 cells, arresting cells in G2/M phase (associated with cyclin B1 and p-cdc2 modulation), and inducing caspase-dependent apoptosis [3]. Notably, 6a demonstrated significant in vivo antitumor efficacy (59.1% tumor growth suppression at 50 mg/kg, ip) in an NSCLC xenograft model without overt toxicity, underscoring the scaffold’s therapeutic potential beyond kinase inhibition [3]. Table 3 compares key anticancer applications.

Table 3: Diversification into Kinase and Tubulin Inhibition for Anticancer Applications

Target/MechanismExemplary CompoundsKey Structural FeaturesIn Vitro ActivityFunctional Cellular EffectIn Vivo Activity
CHK1 Inhibition21, 41, 43Varied C3/C6 substituents; specific H-bonding motifsIC₅₀ < 10 nM vs CHK1Chemopotentiation of DNA-damaging agents; G2/M checkpoint abrogationNot reported in cited sources
Tubulin Polymerization Inhibition (Colchicine site)6a, 6n7-ethoxy with acetamide/hydroxamic acid linker; 3-anilinoIC₅₀ low nM (multiple cell lines); Tubulin IC₅₀ ~ 2 µMMicrotubule disruption; G2/M arrest; Apoptosis induction59.1% tumor growth inhibition (A549 xenograft)

The structural evolution of 1,4-dihydroindeno[1,2-c]pyrazole—from its roots in classical heterocyclic synthesis to its conceptualization as a rigidified pharmacophore, and its subsequent validation in diverse high-impact therapeutic targets (CB₂ receptors, CHK1 kinase, tubulin)—exemplifies its status as a privileged scaffold in medicinal chemistry. Its inherent planarity and capacity for diverse substitution patterns enable precise targeting of structurally distinct binding pockets, driving continued interest in exploring novel derivatives for unmet medical needs, particularly in oncology.

Properties

Product Name

1,4-Dihydroindeno[1,2-c]-pyrazole

IUPAC Name

6-chloro-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide

Molecular Formula

C22H19Cl3N4O

Molecular Weight

461.8 g/mol

InChI

InChI=1S/C22H19Cl3N4O/c23-14-4-6-16-13(10-14)11-17-20(22(30)27-28-8-2-1-3-9-28)26-29(21(16)17)19-7-5-15(24)12-18(19)25/h4-7,10,12H,1-3,8-9,11H2,(H,27,30)

InChI Key

AOONPZHOPMGIMM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C2=NN(C3=C2CC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.